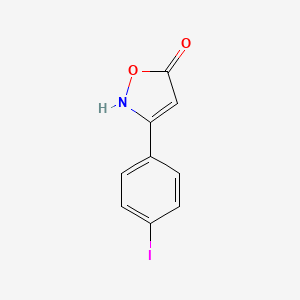![molecular formula C46H46N2P2 B11925836 (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a complex organic compound known for its unique structure and significant applications in various fields of scientific research. This compound is characterized by its two diphenylphosphino groups attached to a decahydroquinoxaline backbone, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Decahydroquinoxaline Backbone: This is achieved through a series of hydrogenation and cyclization reactions.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the phosphine groups or the quinoxaline backbone.
Substitution: The diphenylphosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives and modified quinoxaline compounds, which can be further utilized in coordination chemistry and catalysis.
Applications De Recherche Scientifique
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysis of organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is employed in the development of advanced materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (2S,3s,4ar,8r,8ar)-Octahydro-2,3-Dimethoxy-2,3-Dimethyl-1,4-Dioxino[2,3-C]Pyridine-8-Methanol
Uniqueness
What sets (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline apart from similar compounds is its unique combination of a decahydroquinoxaline backbone with diphenylphosphino groups. This structure provides exceptional stability and reactivity, making it a versatile ligand in various catalytic processes.
Propriétés
Formule moléculaire |
C46H46N2P2 |
|---|---|
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
[2-[(2S,3S,4aR,8aR)-3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3/t41-,42-,45+,46+/m1/s1 |
Clé InChI |
GLAGDVXPTFPLAJ-KTKZDIBBSA-N |
SMILES isomérique |
CN1[C@@H]2CCCC[C@H]2N([C@H]([C@@H]1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
SMILES canonique |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






